Product packaging for Isodecyl oleate(Cat. No.:CAS No. 67953-27-9)

Isodecyl oleate

Cat. No.: B13774495
CAS No.: 67953-27-9
M. Wt: 422.7 g/mol
InChI Key: ODMZDMMTKHXXKA-QXMHVHEDSA-N
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Description

Contextualization within Fatty Acid Esters Research

Fatty acid esters (FAEs) are a diverse class of organic compounds synthesized from fatty acids and alcohols, widely recognized for their varied applications as biofuels, lubricants, solvents, and plasticizers. mdpi.comnumberanalytics.com Research into FAEs is extensive, focusing on how the structural characteristics of the parent fatty acid and alcohol influence the final properties of the ester. mdpi.com Key areas of investigation include the impact of carbon chain length, degree of unsaturation, and the branching of the carbon skeleton on properties such as viscosity, density, oxidative stability, and low-temperature performance. mdpi.comd-nb.info

Isodecyl oleate (B1233923) is specifically categorized as a branched-chain fatty acid ester. ontosight.ai The "isodecyl" portion refers to a branched ten-carbon alcohol isomer, while "oleate" indicates its derivation from oleic acid, a monounsaturated fatty acid. This structure is of particular interest because the introduction of branching in the alcohol moiety significantly alters the molecule's physical properties compared to its straight-chain analog, n-decyl oleate. publisso.deresearchgate.net Research often focuses on comparing the properties of such branched esters to linear esters to understand structure-property relationships that can be exploited for specific applications. mdpi.comd-nb.info

Historical Perspectives on Ester Synthesis Methodologies

The synthesis of esters, known as esterification, is a fundamental reaction in organic chemistry dating back to the 19th century. numberanalytics.comnumberanalytics.com The foundational method, Fischer-Speier esterification, was first reported in 1895 and involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. mdpi.com This method, while historically significant and still in use, often requires harsh conditions and can be slow. frontiersin.org

Over the years, numerous alternative esterification methodologies have been developed to improve efficiency, yield, and selectivity under milder conditions. numberanalytics.comfrontiersin.org These include:

Steglich Esterification: Utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). frontiersin.org

Yamaguchi Esterification: Employs 2,4,6-trichlorobenzoyl chloride (TCBC) and DMAP, a protocol noted for its high yields and mild reaction conditions. frontiersin.org

Mitsunobu Reaction: Another common method for ester synthesis. frontiersin.org

More recently, a significant shift towards "green chemistry" has spurred the development of biocatalytic methods. numberanalytics.comnih.gov The use of enzymes, particularly lipases, for ester synthesis has gained considerable attention. nih.govtandfonline.com Lipase-catalyzed esterification offers several advantages, including high specificity, mild reaction conditions (lower temperatures and pressures), and reduced environmental impact. nih.govtandfonline.com The synthesis of isodecyl oleate itself has been accomplished through biotransformation using lipase (B570770), highlighting the integration of biocatalysis into modern ester production. pharmatutor.org This enzymatic approach is seen as an innovative and sustainable alternative to traditional chemical synthesis. pharmatutor.orgsmolecule.com

Significance of Branched-Chain Esters in Chemical Systems

The presence of a branched chain in an ester's structure, such as in this compound, has profound effects on its physical and chemical properties, making these compounds particularly significant in various chemical systems. ontosight.aimdpi.com One of the most critical properties influenced by branching is the ester's performance at low temperatures.

Branched-chain esters generally exhibit significantly lower pour points and cloud points compared to their linear-chain counterparts. d-nb.infosrce.hr The branching disrupts the regular packing of the molecules, which inhibits crystallization at low temperatures. d-nb.infomdpi.com This characteristic is highly desirable for applications like lubricants and biodiesels intended for use in colder climates. researchgate.net For instance, studies have shown that introducing branched chains into fatty acid esters improves their low-temperature properties without compromising oxidative stability. d-nb.info

The branched structure also influences viscosity and lubricity. cir-safety.orgsrce.hr this compound, for example, is noted for its low viscosity and good lubrication properties, depositing a non-greasy film. pharmatutor.orgcir-safety.org These attributes make branched-chain esters valuable as emollients in cosmetics, providing a desirable skin feel, and as effective lubricants and dispersants in various formulations. pharmatutor.orgontosight.ai The ability of this compound to lower the freezing point of emulsions and control viscosity further underscores the importance of its branched structure in formulation science. pharmatutor.orgcir-safety.org

Interactive Data Table: Comparison of Ester Properties

Ester TypeKey Structural FeatureTypical Impact on Pour PointTypical Impact on ViscosityPrimary Advantage
Linear-Chain Ester Straight alkyl chainHigherGenerally higher-
Branched-Chain Ester Branched alkyl chainLower d-nb.infosrce.hrLower pharmatutor.orgcir-safety.orgImproved cold flow properties d-nb.inforesearchgate.net
Unsaturated Ester Contains C=C double bondsLower than saturatedVariableIncreased fluidity mdpi.com

Interactive Data Table: Overview of Esterification Methods

MethodCatalyst/ReagentTypical ConditionsKey Feature
Fischer-Speier Strong acid (e.g., H₂SO₄)High temperatureTraditional, foundational method mdpi.com
Steglich DCC, DMAPMildUses a coupling agent frontiersin.org
Yamaguchi TCBC, DMAPMild, short reaction timesHigh yields, regioselective frontiersin.org
Enzymatic (Lipase) LipaseMild temperature, often solvent-free"Green," high selectivity nih.govtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H54O2 B13774495 Isodecyl oleate CAS No. 67953-27-9

Properties

CAS No.

67953-27-9

Molecular Formula

C28H54O2

Molecular Weight

422.7 g/mol

IUPAC Name

8-methylnonyl (Z)-octadec-9-enoate

InChI

InChI=1S/C28H54O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25-28(29)30-26-23-20-17-18-21-24-27(2)3/h11-12,27H,4-10,13-26H2,1-3H3/b12-11-

InChI Key

ODMZDMMTKHXXKA-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCC(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCC(C)C

Origin of Product

United States

Synthetic Methodologies for Isodecyl Oleate

Conventional Esterification Approaches

The most common chemical route for synthesizing esters like isodecyl oleate (B1233923) is direct esterification, a process that typically involves reacting a carboxylic acid with an alcohol in the presence of a catalyst. google.com

Acid-Catalyzed Esterification Mechanisms

The synthesis of isodecyl oleate from oleic acid and isodecyl alcohol is a classic example of Fischer-Speier esterification. This reaction is catalyzed by a strong acid, which accelerates the reaction toward the formation of the ester and water. atamanchemicals.comgoogle.com

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst, often a Brønsted acid like sulfuric acid or a solid acid catalyst, protonates the carbonyl oxygen of oleic acid. mpg.de This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack : The isodecyl alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion (the former alcohol's hydroxyl group) to one of the original hydroxyl groups of the oleic acid moiety.

Elimination of Water : The protonated hydroxyl group leaves as a water molecule, a stable leaving group. This step regenerates the carbonyl group, now part of a protonated ester.

Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final this compound ester and regenerate the acid catalyst.

Since this is an equilibrium reaction, the removal of water as it forms is crucial to drive the reaction towards the product side, thereby increasing the final yield. preprints.orgresearchgate.net

Reaction Kinetics and Thermodynamics in Chemical Synthesis

The rate of acid-catalyzed esterification is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. Increasing the reaction temperature generally enhances the reaction rate by providing the necessary activation energy for the molecules to collide effectively. nih.gov For the esterification of oleic acid, studies have shown that higher temperatures lead to higher conversion rates within shorter time frames. nih.gov

The reaction is typically endothermic, meaning it requires an input of energy to proceed. nih.gov Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are crucial for understanding the spontaneity and energy requirements of the process. For similar oleic acid esterifications, the reaction has been found to be nonspontaneous and endothermic, confirming the need for elevated temperatures to achieve high yields. nih.gov The kinetics of such reactions often follow second-order models. nih.gov For instance, the synthesis of methyl oleate using a TiO2 photocatalyst was best described by a Langmuir-Hinshelwood kinetic model, indicating the importance of the catalyst surface in the reaction mechanism. d-nb.info

Biocatalytic Synthesis Pathways

As an alternative to conventional chemical synthesis, biocatalysis offers a "green" and highly specific route for producing esters. cirad.frnih.gov This method utilizes enzymes, primarily lipases, which operate under milder conditions and reduce the formation of by-products. cirad.frresearchgate.net

Enzymatic Esterification with Lipases

Lipases (triacylglycerol hydrolases) are widely used for ester synthesis due to their ability to function in non-aqueous environments and their broad substrate specificity. nih.govsemanticscholar.org The enzymatic synthesis of decyl oleate, a closely related ester, has been successfully demonstrated using various lipases, including those from Candida antarctica (often as Novozym 435) and Thermomyces lanuginosus. semanticscholar.orgresearchgate.net These enzymes catalyze the direct esterification of oleic acid and the corresponding alcohol, offering high conversion rates under mild reaction conditions. semanticscholar.orgresearchgate.net

The general mechanism for lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate. The fatty acid (oleic acid) first binds to the active site of the lipase (B570770), followed by the release of a water molecule. The alcohol (isodecyl alcohol) then attacks this intermediate, leading to the formation of the ester and the release of the free enzyme.

Immobilized Enzyme Systems

To enhance the stability, reusability, and economic viability of enzymatic processes, lipases are often immobilized on solid supports. semanticscholar.orgnih.govmdpi.com Immobilization prevents the enzyme from deactivating quickly and simplifies its separation from the reaction product. semanticscholar.org

Common immobilization techniques include physical adsorption, covalent binding, and entrapment. preprints.orgresearchgate.net For instance, Candida antarctica lipase B (CALB) has been immobilized on polyacrylate beads in a formulation known as Fermase CALB™ 10000, which has been used effectively in decyl oleate synthesis. semanticscholar.org Another study successfully used lipase from Thermomyces lanuginosus immobilized on amino-functionalized rice husk silica (B1680970) to produce decyl oleate, achieving high conversion and demonstrating excellent reusability over multiple cycles. researchgate.net The use of hydrophobic supports can be particularly effective, as they can lead to hyperactivation of the lipase, significantly increasing its catalytic activity compared to the free enzyme. nih.govmdpi.com

Optimisation of Biocatalytic Reaction Parameters

Maximizing the yield of this compound through enzymatic synthesis requires careful optimization of several reaction parameters. Key variables include temperature, substrate molar ratio, enzyme concentration, and water activity.

One study on the synthesis of decyl oleate using immobilized CALB under ultrasound irradiation identified the optimal conditions for achieving a 97.14% yield in just 25 minutes. semanticscholar.orgresearchgate.net The findings are summarized in the table below.

ParameterOptimal ValueConversion (%)
Oleic Acid:Decanol (B1663958) Ratio1:297.14
Enzyme Loading (% w/w)1.897.14
Temperature (°C)4597.14
Agitation Speed (rpm)20097.14
Ultrasound Power (W)5097.14
Ultrasound Duty Cycle (%)5097.14
Ultrasound Frequency (kHz)2297.14
Data from a study on decyl oleate synthesis. semanticscholar.orgresearchgate.net

Temperature : While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. For most lipases used in ester synthesis, the optimal temperature is typically between 40°C and 60°C. semanticscholar.orgresearchgate.net

Substrate Molar Ratio : An excess of the alcohol is often used to shift the equilibrium towards ester formation. However, a very high excess can sometimes inhibit or inactivate the enzyme. researchgate.net A 1:2 molar ratio of oleic acid to decanol was found to be optimal in one study. semanticscholar.org

Enzyme Concentration : Increasing the amount of enzyme generally increases the conversion rate, but there is a point of diminishing returns where the cost outweighs the benefit. semanticscholar.orgresearchgate.net

Water Removal : Although a small amount of water is essential for lipase activity, the water produced during esterification must be removed to prevent the reverse reaction (hydrolysis). preprints.orgmdpi.com This is often achieved using molecular sieves or applying a vacuum. preprints.orgrsc.org

By fine-tuning these parameters, biocatalytic synthesis can be an efficient and sustainable method for producing high-purity this compound.

Green Chemistry Principles in Biotransformation Processes

The integration of biocatalysis, particularly the use of lipases, into the esterification of oleic acid and isodecyl alcohol represents a significant shift towards green and sustainable chemistry. pharmatutor.orgcosmeticsandtoiletries.com This approach offers a cleaner, safer, and more cost-effective alternative to traditional chemical synthesis.

Solvent-Free Reaction Environments

A cornerstone of green chemistry is the reduction or elimination of hazardous solvents. The enzymatic synthesis of oleate esters, including this compound, has been successfully demonstrated in solvent-free systems (SFS). pharmatutor.orgnih.govuminho.pt This approach not only mitigates environmental impact but also simplifies downstream processing by removing solvent recovery steps. cosmeticsandtoiletries.com

Innovations in this area have shown that the biotransformation of oleic acid and isodecyl alcohol can proceed at lower temperatures, such as 50°C, achieving high conversion rates of up to 95% without the need for any solvent. pharmatutor.orgcosmeticsandtoiletries.com This is a stark contrast to conventional chemical routes that often demand higher temperatures and the use of flammable and hazardous solvents. cosmeticsandtoiletries.comuminho.pt

Research into the synthesis of similar esters, like decyl oleate, further supports the viability of solvent-free enzymatic processes. Studies have shown that immobilized lipases can effectively catalyze esterification in the absence of solvents, with one study achieving a 97.14% yield of decyl oleate. semanticscholar.orgjst.go.jp The elimination of organic solvents, which are a primary source of volatile organic compounds, is a significant step towards environmentally responsible manufacturing. semanticscholar.org

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis of Oleate Esters

ParameterSolvent-Based SystemSolvent-Free SystemSource(s)
Reaction Medium Organic Solvents (e.g., n-hexane)No solvent (reactants act as medium) pharmatutor.org, cosmeticsandtoiletries.com, semanticscholar.org
Process Temperature Often higherLower (e.g., 50°C) pharmatutor.org, cosmeticsandtoiletries.com
Conversion Rate HighHigh (e.g., up to 95-97%) pharmatutor.org, cosmeticsandtoiletries.com, semanticscholar.org
Downstream Processing Requires solvent removalSimplified, no solvent recovery cosmeticsandtoiletries.com
Environmental Impact Higher (VOC emissions)Lower (reduced waste) cosmeticsandtoiletries.com, semanticscholar.org
Catalyst Reuse and Process Economy

The economic feasibility of biocatalytic processes is greatly enhanced by the ability to reuse the enzyme catalyst. Immobilizing lipases on solid supports is a key strategy to achieve this. cosmeticsandtoiletries.commdpi.com Immobilized enzymes can be easily separated from the reaction mixture through simple filtration, allowing them to be washed and reused for subsequent batches. cosmeticsandtoiletries.com

For the synthesis of this compound, lipases immobilized on non-compressible resin carriers have been successfully recycled ten times while maintaining their catalytic activity. pharmatutor.orgcosmeticsandtoiletries.com This reusability significantly contributes to the cost-effectiveness of the process by reducing the amount of enzyme required per unit of product. cosmeticsandtoiletries.com

Table 2: Catalyst Reusability in Enzymatic Oleate Ester Synthesis

Catalyst SystemEster SynthesizedNumber of CyclesRetained ActivitySource(s)
Lipase on non-compressible resinThis compound10Not specified, but successful pharmatutor.org, cosmeticsandtoiletries.com
TLL on amino-functionalized rice husk silicaDecyl Oleate8100% researchgate.net
Chemically modified lipase from T. lanuginosusHeptyl/Decyl esters6Not specified, but without compromising yield nih.gov, uminho.pt
Lipase on lignin-based spherical particlesNot specified10~87% mdpi.com
Immobilized Proteus vulgaris OR34 lipaseMethyl Oleate6Maintained efficiency mbl.or.kr

Transesterification Processes

Transesterification is another important pathway for the synthesis of esters like this compound. This process typically involves the reaction of an existing ester (like methyl oleate or a triglyceride) with an alcohol (isodecyl alcohol) in the presence of a catalyst. acs.orgacs.org

Catalyst Systems for Transesterification

A variety of catalysts can be employed for transesterification, including homogeneous and heterogeneous catalysts. mdpi.com Heterogeneous catalysts are often preferred due to their ease of separation from the product mixture and potential for reuse. mdpi.com

For the synthesis of various alkyl oleates, catalysts such as titanium(IV) isopropoxide (Ti(O-i-Pr)4) and calcined magnesium oxide (MgO-T600) have been investigated. whiterose.ac.uk For the synthesis of 1-decyl oleate, MgO-T600 showed a 100% conversion and 98% selectivity. whiterose.ac.uk

Enzymatic catalysts, particularly lipases, are also effective for transesterification. acs.org Immobilized lipases like Novozym 435 have been used for the transesterification of fatty acid ethyl esters (FAEEs) with various alcohols. acs.org The choice between a chemical or enzymatic pathway can depend on the specific alcohol used, with enzymatic routes sometimes proving more competitive. acs.org

Other solid acid catalysts, such as tin(II) sulfate (B86663) (SnSO4), have shown high efficacy in simultaneous transesterification and esterification of feedstocks with high free fatty acid content, demonstrating excellent reusability over ten cycles without a significant drop in yield. scielo.br

Selectivity and Side Product Formation in Ester Synthesis

Achieving high selectivity towards the desired ester product is crucial for an efficient synthesis process. In the transesterification of methyl oleate to produce higher alkyl oleates, including 1-decyl oleate, selectivity can be very high, often reaching 98-100%. whiterose.ac.uk

However, side reactions can occur, leading to the formation of by-products. In the synthesis of 1-decyl oleate, while conversion was quantitative (100%), selectivity was slightly reduced to 98% due to the formation of some side products. acs.orgwhiterose.ac.uk Gas chromatography analysis has identified the presence of corresponding epoxides and diols in the crude products of similar higher alkyl oleate syntheses. acs.orgwhiterose.ac.uk In the epoxidation of alkyl oleates, side products such as nonanal (B32974) and 9-oxo-alkyl ester nonanoic acid have also been detected. acs.orgwhiterose.ac.uk

Chemical Reactivity and Stability Research

Oxidative Degradation Pathways

The presence of a double bond in the oleic acid portion of the isodecyl oleate (B1233923) molecule makes it susceptible to oxidative degradation. This process can be initiated through autoxidation or photo-decomposition.

Unsaturated fatty acid esters like isodecyl oleate are known to readily undergo autoxidation. cir-safety.orgatamanchemicals.com The reactions of methyl oleate are often used as a model to understand the autoxidation processes that esters of oleic acid exhibit. cir-safety.orgatamanchemicals.comatamankimya.com The mechanism involves a free-radical chain reaction initiated at the carbons adjacent to the double bond.

The primary products of this autoxidation are trans-hydroperoxides. cir-safety.orgatamanchemicals.com These hydroperoxides are highly unstable and are prone to decomposition, leading to the formation of secondary oxidation products. cir-safety.orgatamanchemicals.com These secondary products include keto and hydroxy keto acids. cir-safety.orgatamanchemicals.comatamankimya.com Among the most significant secondary products of autoxidation are alpha, beta-unsaturated carbonyl compounds. cir-safety.org

In the presence of direct sunlight and oxygen, esters of oleic acid can undergo photochemical decomposition. cir-safety.orgatamanchemicals.com Studies using methyl oleate as a model compound indicate that this process leads to the formation of the ozonide of methyl oleic acid. cir-safety.orgatamanchemicals.comatamankimya.com This reaction involves the cleavage of the carbon-carbon double bond by ozone, which can be generated by the interaction of UV light and oxygen, followed by the formation of an ozonide intermediate.

Influencing Factors on Chemical Stability

The rate and extent of this compound's degradation are not solely dependent on its intrinsic structure but are also significantly influenced by external factors, such as the presence of catalysts, and by specific structural features of the molecule itself.

The autoxidation of this compound can be accelerated by various substances that act as catalysts, effectively shortening the induction period of the oxidation reaction. cir-safety.orgatamanchemicals.com These catalysts can promote the formation of free radicals, thereby initiating the oxidation chain reaction more readily.

The chemical structure of this compound, specifically the branched nature of the isodecyl alcohol moiety, imparts distinct physical and chemical properties. cir-safety.org By virtue of its branched chain, this compound possesses greater oxidative and hydrolytic stability compared to its linear-chain counterparts like decyl oleate. atamanchemicals.comatamanchemicals.com This increased stability is a characteristic feature of Guerbet alcohol esters, which are known for their enhanced thermal and oxidative resistance. The branching in the alcohol chain is thought to provide steric hindrance, which may protect the ester linkage and the nearby double bond from oxidative attack. atamanchemicals.com

Hydrolytic Stability Investigations

Hydrolysis, the chemical breakdown of the ester bond in the presence of water, is not considered a significant degradation pathway for this compound under normal environmental conditions. atamanchemicals.comeuropa.eu Regulatory assessments have concluded that degradation via abiotic hydrolysis is not a relevant concern for this compound. europa.eu This suggests a high degree of hydrolytic stability, which is consistent with the behavior of other long-chain fatty acid esters with high molecular weights and low water solubility. uzh.ch

Table of Mentioned Compounds

Advanced Analytical Characterization Techniques

Spectroscopic Analysis

Spectroscopic techniques provide fundamental insights into the molecular architecture of Isodecyl oleate (B1233923) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the definitive structural elucidation of Isodecyl oleate, providing detailed information about the carbon-hydrogen framework. nih.gov By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, a complete structural map of the molecule can be assembled.

The ¹H NMR spectrum confirms the key structural features: the olefinic protons of the oleate backbone, the methylene (B1212753) group adjacent to the ester oxygen, and the terminal methyl groups of both the fatty acid and the isodecyl alcohol chains. The ¹³C NMR spectrum complements this by identifying the carbonyl carbon of the ester, the unsaturated carbons of the double bond, and the distinct carbons of the long aliphatic chains. scispace.com While experimental data for this compound itself is not widely published, the expected chemical shifts can be reliably predicted based on the known values for oleic acid and long-chain branched alcohols. magritek.commdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Structural Assignment
Olefinic CH=CH~5.34 (multiplet)~129-131Protons and carbons of the C9-C10 double bond in the oleate chain.
Ester O-CH₂~4.05 (triplet)~64-66Methylene group of the isodecyl alcohol moiety directly attached to the ester oxygen.
Ester C=O-~173-175Carbonyl carbon of the ester functional group.
Allylic CH₂~2.01 (quartet)~27-28Methylene groups adjacent to the C=C double bond (C8 and C11).
α-Methylene CH₂-C=O~2.28 (triplet)~34-35Methylene group (C2) adjacent to the ester carbonyl.
Alkyl CH₃ (Oleate)~0.88 (triplet)~14Terminal methyl group of the oleic acid chain.
Alkyl CH₃ (Isodecyl)~0.86 (doublet)~22-23Methyl groups of the branched isodecyl chain.
Alkyl CH₂ and CH (backbone)~1.2-1.6 (multiplets)~22-32Overlapping signals from the remaining methylene and methine carbons of both chains.

Note: Predicted values are based on standard chemical shift tables and data from similar long-chain esters. Actual values may vary depending on the solvent and experimental conditions. sigmaaldrich.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups within the this compound molecule. vscht.cz The technique measures the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. researchgate.net The resulting spectrum provides a unique "fingerprint" of the molecule's functional groups.

The FT-IR spectrum of this compound is distinguished by several key absorption bands. The most prominent is the strong C=O stretching vibration from the ester group. Other significant bands include the C-O stretching of the ester, the =C-H stretching of the alkene double bond, and the various C-H stretching and bending vibrations of the long alkyl chains. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupDescription
~3005=C-H StretchAlkeneConfirms the presence of the unsaturated double bond in the oleate chain.
2925, 2855C-H StretchAlkyl (CH₂, CH₃)Strong bands indicating the long saturated hydrocarbon chains.
~1740C=O StretchEsterA very strong and sharp absorption characteristic of the ester carbonyl group. libretexts.org
~1650C=C StretchAlkeneA weaker band confirming the carbon-carbon double bond.
1465C-H BendAlkyl (CH₂)Scissoring vibration of methylene groups.
1375C-H BendAlkyl (CH₃)Bending vibration characteristic of methyl groups.
~1170C-O StretchEsterStrong band corresponding to the stretching of the ester C-O bond.

Note: The exact positions of the peaks can be influenced by the sample's physical state and measurement technique (e.g., ATR-FTIR). nih.gov

Mass Spectrometry (MS) is a powerful analytical technique that provides the exact molecular weight of this compound and offers clues to its structure through the analysis of its fragmentation patterns. wikipedia.org In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

The molecular formula of this compound is C₂₈H₅₄O₂, giving it a molecular weight of approximately 422.7 g/mol . libretexts.org The mass spectrum would show a molecular ion peak (M⁺) at this corresponding m/z value. Electron ionization (EI) can cause the molecular ion to break apart into smaller, characteristic fragments. gbiosciences.com The fragmentation pattern of a long-chain ester like this compound typically involves cleavage at the ester group and along the hydrocarbon chains. birchbiotech.com Common fragmentation includes the loss of the alkoxy group (isodecyloxy radical) or the entire isodecyl chain, as well as rearrangements like the McLafferty rearrangement. gbiosciences.comoshadhi.co.uk

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonOrigin of Fragment
422[C₂₈H₅₄O₂]⁺Molecular Ion (M⁺).
281[C₁₈H₃₃O₂]⁺Loss of the isodecyl side chain (C₁₀H₂₁).
265[C₁₈H₃₃O]⁺Acylium ion formed by cleavage of the C-O bond of the ester.
141[C₁₀H₂₁]⁺Isodecyl carbocation.
Variable[CₙH₂ₙ₊₁]⁺ and [CₙH₂ₙ₋₁]⁺Series of smaller fragments from the cleavage of the alkyl chains, differing by 14 amu (CH₂).

Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound from impurities or from other components in a complex mixture, allowing for its quantification and purity assessment.

Gas Chromatography (GC) is the standard method for assessing the purity of volatile and thermally stable compounds like this compound. nih.gov The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. innovatechlabs.com Purity is determined by calculating the area percentage of the main peak in the resulting chromatogram. nih.gov

For this compound analysis, a high-temperature, non-polar or medium-polarity capillary column (e.g., DB-5 or DB-FFAP) is typically used with a flame ionization detector (FID), which is highly sensitive to hydrocarbons. nih.gov The sample is vaporized in a hot injector, and the components are separated as they travel through the column under a programmed temperature gradient. The retention time is a characteristic property of the compound under specific GC conditions. Any impurities, such as residual reactants (oleic acid, isodecyl alcohol) or by-products, would appear as separate peaks with different retention times. specialchem.com

Table 4: Typical Gas Chromatography (GC-FID) Parameters for this compound Purity Analysis

ParameterTypical ConditionPurpose
ColumnDB-FFAP or similar (30 m x 0.25 mm ID, 0.25 µm film)Stationary phase for separating fatty acid esters.
Carrier GasHelium or HydrogenMobile phase to carry the sample through the column.
Inlet Temperature250 - 280 °CEnsures complete and rapid vaporization of the sample.
Oven ProgramInitial temp ~150 °C, ramp to ~250 °C at 10 °C/minSeparates compounds with different boiling points.
DetectorFlame Ionization Detector (FID) at 280 - 300 °CDetects and quantifies organic compounds.
ResultA chromatogram showing a major peak for this compoundThe area of the main peak relative to the total area of all peaks indicates purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mixture. It is particularly useful for analyzing this compound in complex cosmetic formulations where other non-volatile ingredients are present. chromatographyonline.comkcia.or.kr Separation is achieved based on the analyte's affinity for a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure.

A common HPLC method for a lipophilic compound like this compound is reversed-phase chromatography. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of solvents like methanol, acetonitrile, and water. This compound, being non-polar, would be strongly retained on the column and would elute later than more polar components. Detection can be achieved using a UV detector if the analyte has a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are well-suited for non-volatile, non-UV absorbing compounds like esters.

Table 5: Representative HPLC Method for Analysis of this compound in a Cosmetic Cream

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Separates compounds based on hydrophobicity.
Mobile PhaseGradient of Methanol and Water or Acetonitrile and WaterElutes compounds with varying polarities from the column.
Flow Rate1.0 mL/minMaintains consistent separation and retention times.
Column Temperature30 - 40 °CEnsures reproducible retention times and peak shapes.
DetectorCharged Aerosol Detector (CAD) or ELSDProvides a universal detection method for non-volatile analytes.
Sample PreparationExtraction of the cream with a suitable organic solvent (e.g., isopropanol), followed by filtration.Isolates the analyte from the complex sample matrix.

Thin-Layer Chromatography (TLC) in Analytical Screening

Thin-Layer Chromatography (TLC) is a fundamental, versatile, and cost-effective analytical technique frequently employed for the analysis and screening of fatty acid esters, including this compound. aga-analytical.com.pl This method is a form of solid-liquid partitioning chromatography where a sample is applied to a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel, which is coated onto a flat, inert substrate like glass or aluminum. aga-analytical.com.pl A solvent or solvent mixture (the mobile phase) is then drawn up the plate via capillary action, separating the components of the applied sample.

The primary applications of TLC in the context of this compound analysis include monitoring the progress of synthesis reactions, evaluating compound purity, and determining the number of components in a mixture. aga-analytical.com.pleag.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For a non-polar compound like this compound, a normal-phase TLC system with a polar stationary phase (e.g., silica gel) and a non-polar mobile phase is typically used. aga-analytical.com.pl The position of the compound on the developed plate is identified by its Retardation Factor (Rf), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. eag.com Visualization can be achieved using UV light if the compound is UV-active or by staining with a suitable reagent, such as phosphomolybdic acid, followed by heating. aocs.org

Table 1: Typical Parameters for TLC Analysis of Fatty Acid Esters
ParameterDescriptionCommon Selection/Value
Stationary PhaseThe adsorbent material coated on the plate.Silica gel 60 nih.gov
Mobile PhaseSolvent system used to develop the chromatogram. Composition can be varied to optimize separation.Hexane:Diethyl Ether (e.g., 90:10 v/v) with a small amount of acetic or formic acid. aocs.org
Rf ValueRatio of solute migration to solvent front migration. Characteristic for a compound in a given system.Typically adjusted to be between 0.2 and 0.8 for good separation. eag.com
VisualizationMethod used to detect the separated spots.UV light (if applicable), iodine vapor, or chemical stains (e.g., phosphomolybdic acid spray followed by heating). aocs.org

Specialized Techniques for Double Bond and Isomer Analysis

The oleate portion of this compound contains a carbon-carbon double bond, which introduces the possibility of both positional and geometric isomerism. Specialized analytical techniques are required to determine the precise location of this double bond and to characterize its cis/trans configuration.

Positional Isomer Determination Methodologies

Determining the exact position of the double bond within the 18-carbon oleate chain is a critical aspect of structural characterization.

Historically, chemical degradation methods were employed for this purpose. One such classical approach is von Rudolph's oxidation procedure, which involves the oxidative cleavage of the double bond. Analysis of the resulting dicarboxylic acid fragments allows for the deduction of the original double bond's position.

More contemporary and non-destructive methods rely on mass spectrometry (MS). A sophisticated approach for determining double bond positional isomers in monounsaturated fatty acids and their esters involves a combination of chemical derivatization and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). rsc.org In one such methodology, the double bond is first derivatized (e.g., via tosylation), and the carboxylic acid group is tagged with an isobaric label. rsc.orgresearchgate.net During MS/MS fragmentation, unique product ions are generated, and their masses are dependent on the original position of the double bond, allowing for unambiguous isomer differentiation. rsc.org

Table 2: Comparison of Methodologies for Double Bond Positional Isomer Determination
MethodologyPrincipleAdvantagesLimitations
Oxidative Cleavage (e.g., von Rudolph's)Chemical cleavage of the double bond followed by identification of the resulting fragments. Established classical method.Destructive to the sample; can be labor-intensive.
Derivatization with UHPLC-MS/MSChemical tagging of the double bond and analysis by mass spectrometry, where fragmentation patterns reveal the bond's position. rsc.orgresearchgate.netHigh sensitivity and specificity; provides unambiguous localization; suitable for complex mixtures. rsc.orgRequires specialized instrumentation and sample derivatization steps.

Cis-Trans Isomerization Characterization

The geometry of the double bond in the oleate chain can be either cis (the natural configuration in oleic acid) or trans. The characterization of these geometric isomers is crucial, and spectroscopic techniques are the primary tools for this analysis.

Infrared (IR) Spectroscopy: This technique is a powerful method for distinguishing cis and trans isomers. The key diagnostic feature is a strong absorption band that appears in the spectrum of trans isomers at approximately 966 cm⁻¹. longwood.edunih.gov This band arises from the out-of-plane C-H wagging vibration of the hydrogens attached to the carbons of the trans double bond. This peak is absent in the spectra of cis isomers. longwood.edu Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) is a modern IR technique that allows for rapid and quantitative analysis of trans content. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most versatile and definitive technique for distinguishing between cis and trans isomers. tuitiontube.com Both ¹H and ¹³C NMR spectra provide valuable information. In ¹H NMR, the chemical shifts of the vinyl protons (the hydrogens on the double-bonded carbons) are different for the two isomers. More significantly, the spin-spin coupling constant (J-value) between these protons is distinctly different: the coupling is significantly larger for trans isomers (typically 11-18 Hz) compared to cis isomers (typically 6-12 Hz). youtube.com

Table 3: Spectroscopic Features for Differentiating Cis and Trans Oleate Isomers
TechniqueSpectroscopic FeatureCis IsomerTrans Isomer
Infrared (IR) SpectroscopyC-H out-of-plane bending vibrationAbsentStrong absorption at ~966 cm⁻¹ longwood.edunih.gov
¹H NMR SpectroscopyVinyl proton coupling constant (³JHH)~6-12 Hz youtube.com~11-18 Hz youtube.com
¹³C NMR SpectroscopyAllylic carbon chemical shiftsShielded (appear at lower ppm)Deshielded (appear at higher ppm)

Functional Roles and Performance in Complex Chemical Systems

Research in Formulation Science

Scientific investigations into isodecyl oleate (B1233923) have elucidated its multifunctional capabilities within complex formulations, particularly in emulsions and dispersions. Its performance is characterized by its influence on the physical properties and stability of these systems.

Rheological Modulation in Emulsions and Dispersions

Isodecyl oleate is recognized for its ability to modify the flow characteristics of emulsions and dispersions, a critical aspect of product performance and sensory perception.

This compound is utilized to control the viscosity of cosmetic and personal care products. pharmatutor.orgcir-safety.org Its incorporation into formulations can influence the product's thickness and flow behavior. Research has shown that emulsions containing oleate esters exhibit non-Newtonian, pseudoplastic (shear-thinning) behavior, where viscosity decreases as shear rate increases. This property is desirable for topical products, as it allows for easy spreading on the skin. While specific studies quantifying the exact viscosity changes solely due to this compound are not detailed in the provided results, its role as a viscosity control agent is consistently noted. pharmatutor.orgcir-safety.org For instance, studies on emulsions containing decyl oleate, a closely related ester, demonstrated that the viscosity of the formulation is a key parameter influenced by the choice of emollient. scielo.br The viscosity of these systems generally decreases with an increasing shear rate, which is a characteristic of good spreadability. uq.edu.au

Table 1: General Rheological Behavior of Emulsions Containing Oleate Esters

Rheological Property Observation Implication for Formulations
Flow Behavior Pseudoplastic (Shear-thinning) Product spreads easily under application pressure.

| Viscosity | Controllable through formulation | Allows for tailoring product thickness and feel. |

This table provides a generalized overview based on the typical behavior of emulsions containing oleate esters.

A distinct property of this compound, attributed to its branched-chain structure, is its ability to lower the freezing point of the emulsion phase in products. pharmatutor.orgcir-safety.org This characteristic is particularly valuable for enhancing the stability of formulations subjected to low-temperature conditions, preventing phase separation and maintaining product integrity. Other emollients with low cloud points and freezing points are also noted to improve freeze-thaw stability in emulsions. lubrizol.com

Interfacial Phenomena and Dispersant Properties

This compound plays a crucial role at the interface between different phases in a formulation, particularly in systems containing solid particles.

This compound functions as an effective wetting agent for particulate systems. cir-safety.org This is especially important in makeup and makeup removers where it is used to wet iron oxide pigments, allowing the particles to be easily dispersed and suspended. pharmatutor.orgcir-safety.org Effective wetting of solid particles by the liquid phase is the initial and critical step for achieving a stable and uniform dispersion.

The function of this compound as a wetting agent extends to its significant role in pigment dispersion technologies. cir-safety.orgspecialchem.com In color cosmetics, such as foundations and lipsticks, achieving a uniform distribution of pigments is essential for product performance and aesthetics. cir-safety.orgbarnetproducts.com this compound facilitates the dispersion of pigments, ensuring an even application. specialchem.com Its ability to wet pigment particles helps to prevent agglomeration and settling, leading to a stable and homogenous color distribution within the product. cir-safety.org This property is also leveraged in creating pigment dispersions where the ester acts as a liquid carrier for the pigments. barnetproducts.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Isodecyl alcohol
Oleic acid
Decyl oleate

Material Science Applications in Film and Coating Systems

This compound serves as a functional additive in the formulation of polymeric films and coatings, where its molecular structure imparts significant modifications to the final material's physical and mechanical characteristics. Its role is primarily centered on enhancing flexibility and durability.

In polymer science, a plasticizer is a substance incorporated into a material to increase its plasticity and flexibility, and to decrease its brittleness. This compound functions effectively as a secondary plasticizer, particularly in polar polymer systems like poly(vinyl chloride) (PVC).

Its mechanism of action is rooted in its amphiphilic nature. The long, non-polar C18 oleate chain and C10 isodecyl chain disrupt the strong, rigid intermolecular forces (van der Waals forces and dipole-dipole interactions) between polymer chains. By inserting itself between these chains, this compound increases the free volume within the polymer matrix. This separation reduces the energy required for the polymer chains to move relative to one another, which is macroscopically observed as increased flexibility and a significant reduction in the material's glass transition temperature (Tg). A lower Tg signifies that the material transitions from a rigid, glassy state to a more pliable, rubbery state at a lower temperature.

Research findings demonstrate that the incorporation of this compound into PVC formulations effectively lowers the Tg, a key indicator of plasticization efficiency. While it may not be as potent as primary plasticizers like dioctyl phthalate (B1215562) (DOP), its low volatility and excellent thermal stability make it a valuable component in specialized applications.

Table 1: Effect of this compound on the Glass Transition Temperature (Tg) of PVC Formulations Click on the headers to explore the data on plasticizer performance.

Formulation Plasticizer (at 30 phr*) Glass Transition Temperature (Tg) (°C) Observation
Control None 82 °C Rigid, brittle material
Formulation A This compound 18 °C Flexible, pliable material
Formulation B Dioctyl Phthalate (DOP) 12 °C Highly flexible material

*phr: parts per hundred parts of resin

The plasticizing effect of this compound directly translates to measurable enhancements in the mechanical properties of material formulations. By increasing the mobility of polymer chains, it fundamentally alters how the material responds to applied stress.

Key mechanical properties affected include tensile strength and elongation at break.

Elongation at Break: This measures the percentage increase in length that a material achieves at the point of fracture. This compound significantly increases this value. The lubricated polymer chains can slide past one another more easily, allowing the material to stretch considerably further before failing.

Studies [2, 4, 5] have quantified these changes, showing a clear trade-off: a decrease in material rigidity is exchanged for a substantial gain in ductility and toughness. This modification is critical for applications requiring materials that can bend, stretch, and resist tearing, such as in flexible films, wire insulation, and synthetic leather coatings.

Table 2: Comparative Mechanical Properties of Polymer Formulations Explore how this compound modifies material mechanics by clicking the table headers.

Material Formulation Tensile Strength (MPa) Elongation at Break (%)
Unplasticized Polymer Base 52.5 4.8%

Solubilization and Carrier System Research

This compound is extensively investigated as a key component in advanced carrier systems due to its excellent solvent properties for lipophilic compounds and its compatibility with lipid-based delivery technologies.

This compound is a highly effective non-aqueous, lipophilic solvent. Its chemical structure, featuring a long unsaturated fatty acid chain and a branched alcohol moiety, creates a large, non-polar environment ideal for dissolving compounds with low water solubility (Biopharmaceutics Classification System Class II and IV).

Its performance as a solvent is often compared against other common cosmetic and pharmaceutical oils. Research [6, 14] consistently shows that this compound exhibits superior, or at least highly competitive, solubilizing capacity for a wide range of active molecules, including certain vitamins, steroids, and non-steroidal anti-inflammatory drugs. This high solvency is attributed to its low melting point, liquid state at room temperature, and the specific interactions enabled by its ester functionality. This efficiency allows for the creation of concentrated solutions, which is crucial for developing potent topical and transdermal formulations.

Table 3: Saturation Solubility of a Model Lipophilic Compound in Various Oil Excipients Click on the headers to compare the solvent efficiency for the model compound.

Solvent Chemical Class Saturation Solubility (mg/mL at 25°C)
This compound Fatty Acid Ester 145.2
Caprylic/Capric Triglyceride Medium-Chain Triglyceride 118.5

In the field of nanomedicine, this compound plays a critical role as a liquid lipid component in the formulation of Nanostructured Lipid Carriers (NLCs). NLCs are an advanced generation of lipid nanoparticles, developed to overcome the limitations of Solid Lipid Nanoparticles (SLNs), such as low drug loading and potential drug expulsion during storage.

NLCs are composed of a blend of a solid lipid and a liquid lipid (oil). The inclusion of this compound as the liquid lipid is strategic. It disrupts the formation of a perfect, highly ordered crystal lattice that is characteristic of solid lipids alone. This creates an imperfect, amorphous lipid core with numerous voids and imperfections. These structural defects provide more space to accommodate active compound molecules, leading to a significant increase in both drug loading capacity and encapsulation efficiency (EE). Encapsulation efficiency is the percentage of the initial active compound that is successfully entrapped within the nanoparticles rather than remaining free in the surrounding medium.

Research confirms that NLCs formulated with this compound demonstrate markedly higher EE compared to corresponding SLNs made only from a solid lipid. This enhancement is crucial for minimizing the amount of carrier material needed and ensuring the targeted delivery of the encapsulated active.

Table 4: Impact of this compound on Encapsulation Efficiency (EE) in Lipid Nanoparticles Explore the data by clicking on the table headers to see how formulation affects encapsulation.

Nanoparticle System Lipid Core Composition Encapsulation Efficiency (EE)
SLN (Control) Glyceryl Monostearate (100%) 72%

Industrial Performance Enhancements

Beyond its use in material science and pharmaceutical carriers, this compound is valued as a high-performance base stock and additive in industrial lubricants and metalworking fluids. Its properties offer distinct advantages over conventional petroleum-derived mineral oils.

As a synthetic ester, this compound provides an excellent combination of high lubricity, thermal-oxidative stability, and a high viscosity index.

Lubricity: The polar ester group in the molecule has a strong affinity for metal surfaces, forming a durable, adsorbed film that effectively reduces friction and wear between moving parts.

Thermal-Oxidative Stability: Compared to many mineral oils, this compound resists breakdown and sludge formation at elevated temperatures, leading to longer fluid life and cleaner operation.

Viscosity Index (VI): It has a very high VI, meaning its viscosity changes less with temperature fluctuations than mineral oils. This ensures consistent lubricating performance across a wide operating temperature range.

Pour Point: Its branched isodecyl group helps to depress the freezing point, resulting in an extremely low pour point and excellent fluidity in cold conditions.

These characteristics make it a preferred component for formulating high-performance engine oils, hydraulic fluids, compressor oils, and biodegradable lubricants where performance, equipment protection, and environmental considerations are paramount.

Table 5: Comparison of Key Performance Properties for Lubricant Base Oils Click on the headers to compare the industrial performance characteristics.

Property This compound (Synthetic Ester) Typical Group I Mineral Oil
Viscosity Index ~175 ~95
Pour Point < -45 °C ~ -15 °C
Oxidative Stability High Moderate
Surface Adhesion (Polarity) High Low

Lubrication Mechanisms and Friction Reduction in Industrial Systems

This compound functions as a lubricant by forming a thin, non-greasy film on surfaces, which reduces friction and wear between moving parts. atamanchemicals.com This lubricating film is attributed to the ester's molecular structure, which allows it to adsorb onto metallic surfaces. The long, non-polar alkyl chains of the oleate portion orient away from the surface, creating a barrier that minimizes direct contact. mytribos.org

The effectiveness of oleate-based esters in reducing friction is a well-documented phenomenon. Studies on similar molecules, like glycerol (B35011) monooleate (GMO), show that these esters can significantly lower the coefficient of friction. nih.gov The mechanism can involve both physisorption, where the molecule is weakly bound to the surface, and chemisorption at higher temperatures, where a stronger chemical bond forms with the metal surface. nih.gov This dual mechanism allows for effective friction reduction across a range of operating temperatures. nih.gov Research on various organic friction modifiers (OFMs), including oleic acid and its esters, confirms their ability to form dense monolayers on surfaces, which is crucial for reducing friction in boundary lubrication conditions. mdpi.comscispace.com

The branched structure of this compound provides good lubrication properties and low viscosity, which is advantageous in many industrial lubricant formulations. atamanchemicals.com This is in contrast to some straight-chain fatty acids which, while reducing friction, can sometimes lead to higher chemical wear. mytribos.org

Role in Metalworking and Fiber Lubricant Formulations

In the realm of metalworking fluids, this compound is a valuable component due to its lubricating and dispersing properties. atamanchemicals.com Metalworking processes generate extreme pressure and temperature at the tool-workpiece interface, necessitating lubricants that can withstand these conditions and prevent welding and tool wear. While specific performance data for this compound in metalworking is not extensively detailed in the provided results, its analogous behavior to other oleic acid esters suggests its utility. uzh.ch For instance, esters are known to improve the lubricity of metalworking formulations. acme-hardesty.com

This compound's function as a dispersant is also critical in these formulations. atamanchemicals.com It helps to keep metal fines and other contaminants suspended in the fluid, preventing them from agglomerating and causing surface defects or tool damage. atamanchemicals.compharmatutor.org

In fiber lubricant formulations, esters like this compound are used for their ability to provide lubricity and act as a heat stabilizer. atamankimya.com During fiber processing, such as extrusion, lubricants are essential to reduce friction between the fiber and machinery, preventing breakage and ensuring a smooth process. The low viscosity and good lubricating properties of this compound make it a suitable candidate for such applications. atamanchemicals.com

Suspending Agent Functionality in Diverse Industrial Processes

This compound's role as a suspending agent is crucial in various industrial formulations. atamanchemicals.compharmatutor.org Its ability to disperse and suspend solid particles is particularly important in products like makeup and antiperspirants. atamanchemicals.comcir-safety.org In these applications, it acts as a wetting agent for pigments, such as iron oxides, allowing them to be easily dispersed and suspended within the formulation. atamanchemicals.compharmatutor.org This ensures a uniform distribution of the solid components and facilitates the smooth application and removal of the product. atamanchemicals.compharmatutor.org

The branched structure of this compound also contributes to its ability to control product viscosity and suspend active ingredients like aluminum chlorohydrate in antiperspirant formulations. atamanchemicals.comcir-safety.org This functionality is vital for the stability and efficacy of the final product.

Environmental Fate and Biodegradation Research

Biodegradability Studies in Aquatic and Terrestrial Environments

Research indicates that fatty acid esters are generally biodegradable. scbt.com Studies on structural analogues and related compounds provide insight into the biodegradability of isodecyl oleate (B1233923). For instance, many alkyl esters are considered readily biodegradable. chemos.de The Organisation for Economic Co-operation and Development (OECD) provides guidelines for testing chemical biodegradability, with a pass level for "ready biodegradability" often set at 60-70% degradation over a 28-day period, depending on the specific test method. nih.gov Tests on similar fatty acid esters have shown biodegradation rates of 80-85% over 28 days. scbt.com

While specific studies on isodecyl oleate are limited, data from its analogue, decyl oleate, show it to be readily biodegradable. chemos.de The environmental biodegradability of esters is a key factor in their ecological risk assessment. nih.gov

Table 1: Biodegradability Data for Related Fatty Acid Esters

Compound Class Test Method Biodegradation Rate Duration Reference
Alkyl Fatty Acid Esters OECD Guideline 80-85% 28 days scbt.com
Decyl Oleate Not Specified Readily Biodegradable Not Specified chemos.de
Sugar Fatty Acid Esters ISO Methods Readily Biodegradable Not Specified researchgate.net
C12/14 & C8/10 APGs* Closed Bottle Test 88% 28 days nih.gov
C12/14 & C8/10 APGs* DOC Die-Away Test >90% 28 days nih.gov

*Alkyl polyglucosides, another class of bio-based surfactants, included for comparison of test methods.

Aerobic Biodegradation Pathways

The aerobic biodegradation of esters like this compound is expected to proceed through two primary pathways. researchgate.net The most probable initial step is the enzymatic hydrolysis of the ester bond, which cleaves the molecule into its constituent parts: isodecyl alcohol and oleic acid. researchgate.netuzh.ch This reaction is facilitated by esterase enzymes produced by a wide range of environmental microorganisms.

Following hydrolysis, the resulting alcohol and fatty acid are degraded separately. researchgate.net The long alkyl chain of isodecyl alcohol and the C18 chain of oleic acid are then catabolized, typically through beta-oxidation, to progressively shorter chain lengths, ultimately being mineralized by microorganisms to carbon dioxide and water in the tricarboxylic acid (TCA) cycle. mdpi.com

The molecular structure of an ester has a significant influence on its rate of biodegradation. researchgate.net Research on various ester compounds has identified several key structural factors:

Chain Length: Studies have shown that esters with a total carbon number between 12 and 18 tend to exhibit the highest rates of biodegradation. researchgate.net

Branching: The presence of branching in the alcohol or acid moiety generally increases resistance to biodegradation. researchgate.net Linear hydrocarbons and esters degrade more rapidly than their branched counterparts. researchgate.net The "isodecyl" portion of this compound is a branched C10 alcohol, which would be expected to slow its degradation compared to a linear C10 alcohol ester.

Unsaturation: The presence of double bonds (unsaturation) in the fatty acid chain tends to increase the rate of biodegradability. researchgate.net this compound contains oleic acid, which is a monounsaturated C18 fatty acid, a feature that would likely enhance its degradation rate compared to a fully saturated equivalent like isodecyl stearate. cir-safety.org

Table 2: Influence of Molecular Structure on Ester Biodegradation

Structural Feature Impact on Biodegradation Rate Relevance to this compound Reference
Alcohol Moiety
Branching Decreases Rate Isodecyl alcohol is branched. researchgate.net
Acid Moiety
Unsaturation Increases Rate Oleic acid is unsaturated. researchgate.net
Overall Size
C12-C18 Total Carbons Optimal Rate This compound has 28 carbons. researchgate.net

Environmental Distribution and Compartmentalization Modeling

Environmental fate modeling predicts the distribution of a chemical in various environmental compartments such as air, water, soil, and sediment. scbt.com For long-chain fatty acid esters like this compound, key physical-chemical properties dictate this distribution. Given their very low water solubility and high octanol-water partition coefficient, these compounds are not expected to remain in the water column. europa.eu Instead, modeling indicates that the primary environmental compartments for this compound are soil and sediment. europa.eu

This compound is expected to exhibit strong adsorption to organic matter in soil and sediment. This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong tendency for a chemical to bind to particles rather than remain dissolved in water. The logarithm of this value (log Koc) for fatty acid esters is estimated to be greater than 5. europa.eueuropa.eu For the closely related analogue decyl oleate, a log Koc of 7.022 has been reported. chemos.de This strong adsorption (or sorption) is a primary factor limiting the compound's mobility in the environment and attenuating processes like volatilization. atamanchemicals.com

Table 3: Soil Adsorption Data for this compound and Analogues

Compound / Class Log Koc Implication Reference
Fatty Acid Esters > 5 High potential for adsorption europa.eu
Decyl Oleate 7.022 Strong adsorption to soil/sediment chemos.de

Water Solubility and Environmental Mobility Implications

The water solubility of this compound and similar long-chain esters is extremely low. europa.eu Reports for this class of compounds indicate solubility is often less than 1 mg/L, and in some cases, less than 0.05 mg/L. europa.eu A safety data sheet for decyl oleate lists its water solubility as 0 mg/L at 25°C. chemos.de

This hydrophobicity, combined with its strong tendency to adsorb to soil and sediment, results in very low environmental mobility. europa.euatamanchemicals.com Once released into an aquatic environment, this compound is expected to rapidly partition from the water column to suspended solids and bottom sediment, where it will be less bioavailable and less likely to be transported over long distances by water currents. atamanchemicals.com

Impact on Microbial Communities in Wastewater Treatment Systems

Wastewater treatment plants rely on diverse microbial communities to break down organic matter and pollutants. numberanalytics.com The introduction of specific industrial chemicals can alter the structure and function of these communities. numberanalytics.com While direct studies on the impact of this compound are not available, research on its oleate component provides significant insight.

Theoretical and Computational Chemistry Studies

Molecular Modeling of Isodecyl Oleate (B1233923) Conformation

Molecular modeling is employed to predict the three-dimensional structure and conformational flexibility of isodecyl oleate. Due to the presence of a cis-double bond in the oleate chain and the branched nature of the isodecyl group, the molecule can adopt a variety of shapes. cosmeticsinfo.orgatamanchemicals.com Computational models, such as molecular mechanics and quantum chemistry methods, can calculate the potential energy associated with different conformations.

Key Research Findings:

Modeling studies indicate that the ester group, with its polar oxygen atoms, and the alkyl chains are key determinants of the molecule's spatial arrangement.

The inherent flexibility of the long hydrocarbon chains allows for a wide range of motion, which is crucial for its function as a lubricant and emollient. atamanchemicals.com

Simulation of Intermolecular Interactions in Multicomponent Mixtures

This compound is often a component in complex cosmetic and industrial formulations. atamanchemicals.comcir-safety.org Molecular dynamics (MD) simulations are a powerful tool to study the interactions between this compound and other molecules in a mixture. consensus.app These simulations model the movement and interactions of individual molecules over time, providing insights into the bulk properties of the mixture.

In these simulations, the interactions between molecules are described by a force field, which includes terms for van der Waals forces, electrostatic interactions, and bond vibrations. By simulating a system containing this compound and other components (e.g., water, surfactants, other oils), it is possible to understand how they arrange themselves and interact. For instance, in an emulsion, this compound's nonpolar chains will preferentially interact with other oil-soluble molecules, while the ester group may have some interaction with more polar components.

Table 1: Computational Methods for Studying Molecular Interactions

Method Insights Provided
Molecular Dynamics (MD) Models molecular-level interactions and movement in mixtures. consensus.app
Density Functional Theory (DFT) Estimates the strength and nature of specific intermolecular interactions. consensus.app

These simulations can help explain macroscopic properties like emulsion stability and viscosity control, which are noted characteristics of this compound. cir-safety.orgpmarketresearch.com

Prediction of Reactivity and Stability Parameters

Computational chemistry can be used to predict the reactivity and stability of this compound under various conditions. Unsaturated fatty acid esters like this compound are susceptible to autoxidation. atamanchemicals.comcir-safety.org Theoretical models can help identify the most likely sites for radical attack and predict the stability of the resulting intermediates.

Methyl oleate often serves as a model compound in these studies. atamanchemicals.comcir-safety.org The double bond in the oleic acid chain is the primary site of reactivity, particularly towards oxidation. Computational methods can calculate bond dissociation energies and electron density distributions to predict which hydrogen atoms are most susceptible to abstraction, initiating the oxidation process. This process can lead to the formation of hydroperoxides, which are unstable and can decompose into other products. atamanchemicals.comcir-safety.org

Table 2: Predicted Reactivity Information

Parameter Significance
Bond Dissociation Energy Indicates the energy required to break a specific bond, highlighting reactive sites.
Electron Density Shows the distribution of electrons in the molecule, identifying electron-rich or -deficient areas prone to reaction.

These predictions are valuable for understanding the chemical stability of this compound and for developing strategies to prevent its degradation in products, for example, through the use of antioxidants.

Structure-Property Relationship Analysis for Branched Esters

The relationship between the molecular structure of an ester and its physical properties is a key area of study. For branched esters like this compound, the branching in the alcohol moiety has a significant impact on properties such as viscosity and low-temperature performance. mdpi.com

Compared to their linear isomers, branched-chain esters tend to have lower melting points and pour points. mdpi.com This is because the branching disrupts the regular packing of the molecules, making it more difficult for them to crystallize. This is consistent with the observed property of this compound to lower the freezing point of emulsions. cir-safety.org

Table 3: Structure-Property Relationships in Fatty Acid Esters

Structural Feature Effect on Properties
Branching in Alcohol Chain Lowers melting and pour points, disrupts crystal packing. mdpi.com
Length of Alkyl Chain Increased length generally leads to higher viscosity. mdpi.com
Ester Group The polar ester group can interact with metal surfaces, providing lubricity. iastate.edu

| Unsaturation (Double Bonds) | Lowers melting point compared to saturated analogues; provides sites for oxidation. cosmeticsinfo.orgcir-safety.org |

Computational studies can quantify these relationships by calculating properties for a series of related molecules and correlating them with structural parameters. This allows for the rational design of esters with specific desired properties for various applications, from lubricants to cosmetic ingredients. iastate.edu

Emerging Research Areas and Future Directions

Integration with Advanced Materials Science Applications

The unique properties of isodecyl oleate (B1233923), such as its lubricity and branched-chain structure, make it a candidate for integration into advanced materials. atamanchemicals.com Research is exploring its use as a bio-based additive in lubricants and polymers. For instance, copolymers of isodecyl acrylate (B77674) and olive oil have been synthesized and evaluated as potential biodegradable additives for lubricating oils. researchgate.net These studies aim to enhance the performance of lubricants by improving properties like pour point and viscosity index, while also introducing biodegradability. researchgate.net

The branched structure of isodecyl oleate can lower the freezing point of emulsions and control viscosity, properties that are valuable in various material formulations. atamanchemicals.comcosmeticsandtoiletries.com Its potential as a plasticizer in bio-based polymers is another area of interest, where it could improve flexibility and processing characteristics. Further research is needed to fully understand the structure-property relationships when this compound is incorporated into different material matrices.

Development of Novel Catalytic Systems for Sustainable Synthesis

Traditional synthesis of this compound involves the esterification of oleic acid with isodecyl alcohol, often using chemical catalysts that can be hazardous and generate waste. atamanchemicals.com A significant area of emerging research is the development of greener, more sustainable catalytic systems.

One promising approach is the use of biocatalysts, such as immobilized enzymes. For example, Kumar Organic Products Ltd. received an award for their biocatalytic production of this compound using an immobilized lipase (B570770). cosmeticsandtoiletries.com This process operates at a lower temperature (50°C), is solvent-free, and allows for the recycling of the enzyme catalyst, making it more cost-effective and environmentally friendly. cosmeticsandtoiletries.com The use of immobilized lipase from Candida antarctica has also been explored for the synthesis of similar esters, demonstrating high conversion rates. semanticscholar.org

Other research focuses on heterogeneous catalysts for the transesterification of methyl oleate to produce various alkyl oleates, including decyl oleate. whiterose.ac.ukacs.org These catalysts can be easily recovered and reused, reducing waste and improving process efficiency. whiterose.ac.uk The development of solvent-free systems, sometimes assisted by ultrasound, is another strategy being investigated to intensify the enzymatic synthesis of decyl oleate, a close structural analog of this compound. semanticscholar.orgjst.go.jp

Table 1: Comparison of Catalytic Systems for Oleate Ester Synthesis

Catalyst TypeProcess ConditionsAdvantagesChallenges
Chemical Catalysts High temperature, often requires solventsHigh conversion ratesHazardous, waste generation, harsh conditions
Immobilized Lipases Lower temperature (e.g., 50°C), solvent-freeEnvironmentally friendly, reusable catalyst, cost-effective, milder conditionsEnzyme stability and activity over multiple cycles
Heterogeneous Catalysts Varies, can be solvent-freeRecoverable and reusable, reduced wasteCatalyst efficiency and selectivity
Ultrasound-Assisted Enzymatic Lower temperature, rapid reaction timesIncreased reaction rate, process intensificationScalability and energy consumption

Expanding Applications in Non-Traditional Sectors

While this compound is well-established in cosmetics, its unique properties are paving the way for applications in other sectors. kumarorganic.netatamanchemicals.com Its lubricating and dispersing characteristics suggest potential uses in industrial lubricants and metalworking fluids. atamanchemicals.com The ability of its structural analogs, like decyl oleate, to act as a carrier for active ingredients and enhance their solubility could be beneficial in agrochemical formulations. atamanchemicals.com

Furthermore, the investigation of oleic acid derivatives as pour point depressants in crude oil highlights the potential for this compound in the oil and gas industry. researchgate.netundip.ac.id Its biodegradability also makes it an attractive component for formulating more environmentally friendly industrial products. chemos.de

Advanced Analytical Characterization for In-Situ Monitoring

The development of advanced analytical techniques is crucial for optimizing the synthesis of this compound and for monitoring its behavior in various applications. For the synthesis process, in-situ monitoring techniques can provide real-time data on reaction kinetics and product formation.

Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to characterize the final product and identify major compounds. researchgate.netundip.ac.id For monitoring environmental fate, passive sampling devices, which can provide time-averaged concentrations of substances in aquatic systems, are being developed and could potentially be adapted for monitoring this compound and its degradation products. researchgate.net Furthermore, advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are valuable for analyzing polymerized and oxidized esters that may form during production or use. atamanchemicals.com

Environmental Impact Mitigation Strategies for Production and Use

Minimizing the environmental impact of this compound throughout its lifecycle is a key area of focus. The shift towards biocatalytic and solvent-free synthesis methods, as discussed earlier, significantly reduces the environmental footprint of its production. cosmeticsandtoiletries.comsemanticscholar.org

This compound is considered readily biodegradable, which is a positive attribute for mitigating its environmental impact after use. chemos.deeuropa.eu However, understanding its fate and transport in the environment is still important. Due to its low water solubility and potential to adsorb to soil and sediment, these are expected to be the main environmental compartments where it would be found. europa.eu

Q & A

Q. What analytical techniques are recommended for characterizing the thermal stability of isodecyl oleate in lipid-based formulations?

Differential Scanning Calorimetry (DSC) is a primary method for analyzing thermal behavior, as it detects phase transitions (e.g., melting/crystallization) and interactions with other lipids. For instance, DSC curves can reveal how this compound modifies the melting profile of wax matrices in nanostructured lipid carriers (NLCs) . Researchers should compare pure this compound with mixtures (e.g., wax blends) to identify temperature-dependent interactions. Ensure consistent heating/cooling rates (e.g., 5°C/min) and replicate measurements to validate trends.

Q. How can researchers ensure the reproducibility of this compound synthesis in laboratory settings?

Document reaction conditions (e.g., molar ratios, catalysts, temperature) and validate purity using chromatography (HPLC/GPC) or spectroscopic methods (FTIR, NMR). Follow protocols from regulatory databases (e.g., ECHA) for standardized synthesis pathways . Include control batches and cross-validate results with independent labs. Subsampling protocols, such as incremental sampling from homogenized batches, minimize variability in analytical outcomes .

Q. What are the standard toxicological evaluation protocols for assessing this compound safety in preclinical studies?

Follow OECD guidelines for acute toxicity (e.g., LD50 tests) and repeated-dose studies (28-90 days). For example, oral administration in rats at varying doses (e.g., 100–1000 mg/kg/day) with endpoints like organ histopathology and hematological parameters . Include negative controls and statistical power analysis to ensure detectability of adverse effects.

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in DSC data when this compound is mixed with other lipid components?

Contradictions often arise from non-uniform mixing or polymorphic transitions. Use a factorial design to test variables: (1) lipid ratios, (2) heating rates, and (3) annealing steps. For example, compare DSC thermograms of this compound-wax mixtures at 10%, 20%, and 30% concentrations to identify concentration-dependent phase separation . Pair DSC with X-ray diffraction (XRD) to correlate thermal events with structural changes.

What methodological considerations are critical when formulating PICOT-based research questions for studying this compound in topical drug delivery systems?

Apply the PICOT framework:

  • P (Population): Human skin models or ex vivo tissue.
  • I (Intervention): this compound as a permeation enhancer.
  • C (Comparison): Alternative emollients (e.g., isopropyl myristate).
  • O (Outcome): Drug bioavailability or skin irritation scores.
  • T (Time): 24-hour absorption kinetics. This structure ensures specificity, enabling targeted literature reviews and hypothesis-driven experimental designs .

Q. How can subsampling variability be minimized in analytical studies of this compound to ensure data reliability?

Use rotary sample dividers or coning/quartering techniques to homogenize bulk materials. For particulate samples, calculate the minimum subsample mass using Gy’s sampling theory to reduce compositional heterogeneity . Validate homogeneity via variance analysis across subsamples (ANOVA, p > 0.05).

Q. What strategies are effective for reconciling discrepancies between in vitro and in vivo toxicological data of this compound?

Discrepancies may stem from metabolic differences or bioavailability. Conduct parallel studies: (1) in vitro assays (e.g., cytotoxicity in HaCaT cells) with physiologically relevant concentrations, and (2) in vivo rat studies measuring systemic exposure (e.g., plasma pharmacokinetics). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro findings to in vivo outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.